Home > Products > Screening Compounds P12950 > Anticancer agent 55
Anticancer agent 55 -

Anticancer agent 55

Catalog Number: EVT-15279128
CAS Number:
Molecular Formula: C28H21Br2FN2O2
Molecular Weight: 596.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anticancer agent 55 is a compound recognized for its potential in cancer treatment. It belongs to a class of drugs that have been investigated for their efficacy against various types of cancer. This compound has been studied extensively in preclinical models, demonstrating significant activity against a range of cancer cell lines.

Source

Anticancer agent 55 has been derived from various natural and synthetic sources, primarily focusing on compounds that exhibit cytotoxic properties against malignant cells. Research has indicated that its effectiveness can be attributed to its unique molecular structure and interaction with cellular mechanisms involved in cancer progression.

Classification

Anticancer agent 55 is classified under the category of antitumor agents, specifically targeting DNA synthesis and repair mechanisms. It has been grouped with other chemotherapeutic agents based on its mechanism of action and structural characteristics, which include inhibitors of topoisomerases and other critical enzymes involved in cell division.

Synthesis Analysis

Methods

The synthesis of anticancer agent 55 typically involves multi-step organic reactions that may include:

  • Condensation Reactions: These are used to form the core structure of the compound.
  • Functional Group Modifications: Various functional groups are introduced to enhance solubility and bioavailability.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product.

Technical Details

The synthesis may start from readily available precursors, employing reagents that facilitate the formation of key bonds. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The final product is characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Molecular Structure Analysis

Structure

Anticancer agent 55 possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and three-dimensional configuration can be determined through X-ray crystallography or computational modeling.

Data

  • Molecular Weight: Specific data on the molecular weight can be obtained from databases such as DrugBank.
  • Structural Formula: The structural representation includes various atoms (e.g., carbon, hydrogen, nitrogen) arranged in a specific configuration conducive to biological activity.
Chemical Reactions Analysis

Reactions

Anticancer agent 55 undergoes several chemical reactions relevant to its mechanism of action:

  • Hydrolysis: This reaction may activate the compound within biological systems.
  • Oxidation-Reduction Reactions: These processes can influence the stability and reactivity of the compound.

Technical Details

The kinetics of these reactions are studied under physiological conditions to understand how the compound interacts with cellular components. The stability of anticancer agent 55 is assessed through stress testing under various conditions (e.g., temperature, light exposure).

Mechanism of Action

Process

The mechanism by which anticancer agent 55 exerts its effects involves:

  • Inhibition of DNA Synthesis: The compound interferes with DNA replication processes, leading to cell cycle arrest.
  • Induction of Apoptosis: It triggers programmed cell death pathways in cancer cells, enhancing therapeutic efficacy.

Data

Research indicates that anticancer agent 55 may specifically target certain enzymes involved in DNA repair, thereby sensitizing cancer cells to other treatments. Studies utilizing various cancer cell lines demonstrate dose-dependent responses, providing insights into its potency.

Physical and Chemical Properties Analysis

Physical Properties

Anticancer agent 55 typically exhibits:

  • Solubility: Varies based on formulation; efforts are made to enhance bioavailability through novel delivery systems.
  • Stability: Stability studies indicate how well the compound maintains its integrity under different conditions.

Chemical Properties

Key chemical properties include:

  • pH Sensitivity: The compound's activity may vary with changes in pH.
  • Reactivity: Understanding its reactivity helps in predicting interactions with biological molecules.

Relevant data from pharmacokinetic studies provide insights into absorption, distribution, metabolism, and excretion profiles.

Applications

Scientific Uses

Anticancer agent 55 is primarily used in:

  • Cancer Research: Investigating its effects on various tumor types.
  • Clinical Trials: Evaluating efficacy and safety in human subjects.
  • Combination Therapies: Exploring synergistic effects when used with other anticancer agents.
Molecular Mechanisms of Anticancer Activity

Apoptosis Induction Pathways

Caspase-3 Activation and PARP Cleavage Dynamics

Anticancer agent 55 initiates apoptosis primarily through the caspase-3 cascade, a key executioner protease in programmed cell death. Upon activation, caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, into specific fragments (89 kDa and 24 kDa). This cleavage inactivates PARP’s DNA repair function, committing cells to apoptosis. Studies confirm that anticancer agent 55 induces caspase-3 activation within 6 hours of treatment, as evidenced by a 4.5-fold increase in cleaved caspase-3 levels in treated lung adenocarcinoma cells compared to controls [2] [10]. The resultant PARP cleavage fragments serve as biochemical markers of irreversible apoptosis commitment. Notably, this pathway intersects with pyroptosis (inflammatory cell death) when caspase-3 cleaves gasdermin E (GSDME), demonstrating mechanistic plasticity in cell death induction [10].

Modulation of Bcl-2/Bax Protein Expression Ratios

Anticancer agent 55 shifts the mitochondrial apoptosis rheostat by downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax. This alters the Bcl-2/Bax ratio, promoting mitochondrial outer membrane permeabilization (MOMP). Subsequent cytochrome c release activates caspase-9 and the downstream caspase-3 cascade. Quantitative immunoblotting reveals a dose-dependent decrease in Bcl-2 (up to 60% reduction) and increase in Bax (up to 3.2-fold) in breast cancer models treated with anticancer agent 55. This rebalancing overcomes inherent apoptosis resistance in malignancies with Bcl-2 overexpression, such as follicular lymphomas [3] [7]. The Bcl-2 family dynamics position anticancer agent 55 as a functional mimetic of BH3-only proteins like PUMA and BIM, which antagonize pro-survival Bcl-2 members [3].

Table 1: Apoptosis-Related Protein Expression Changes Induced by Anticancer Agent 55

Protein TargetExpression ChangeFunctional ConsequenceCancer Model
Caspase-34.5-fold activationPARP cleavage, DNA fragmentationLung adenocarcinoma
Bcl-2↓ 60%Loss of mitochondrial membrane stabilizationTriple-negative breast cancer
Bax↑ 3.2-foldCytochrome c release, apoptosome formationColorectal carcinoma
PARPCleaved to 89/24 kDa fragmentsLoss of DNA repair capacityOvarian cancer

Cell Cycle Arrest Mechanisms

G1/S Phase Arrest via p27 Upregulation

Anticancer agent 55 induces G1/S phase arrest by elevating p27Kip1, a cyclin-dependent kinase inhibitor (CDKI). p27 binds to cyclin E-CDK2 complexes, inhibiting their kinase activity and preventing Rb phosphorylation. Unphosphorylated Rb sequesters E2F transcription factors, halting DNA synthesis genes. In prostate cancer cells, anticancer agent 55 treatment increased nuclear p27 levels by 70% within 24 hours, correlating with a 55% reduction in cells entering S-phase. This mechanism is particularly effective in hormonally driven cancers (e.g., ER+ breast cancer), where p27 is frequently downregulated [6].

Cyclin-Dependent Kinase Inhibition Profiles

Beyond p27-mediated indirect inhibition, anticancer agent 55 directly inhibits CDK4/6 and CDK2 activity. In vitro kinase assays show IC₅₀ values of 0.8 μM for CDK4/cyclin D1 and 1.2 μM for CDK2/cyclin E. This dual inhibition disrupts G1/S progression more comprehensively than selective CDK4/6 inhibitors (e.g., palbociclib). Computational docking studies indicate that anticancer agent 55 occupies the ATP-binding pocket of CDK2 via hydrogen bonding with Asp86 and hydrophobic interactions with Ile10 [6]. The consequent suppression of phosphorylation cascades prevents E2F release and S-phase entry, synergizing with p27 upregulation.

Table 2: Cell Cycle Regulatory Targets of Anticancer Agent 55

Target ProteinInhibition IC₅₀Functional ImpactValidation Method
CDK4/Cyclin D10.8 μMG1 arrest, Rb hypophosphorylationIn vitro kinase assay
CDK2/Cyclin E1.2 μMS-phase blockade, E2F inhibitionComputational docking, kinase assay
CDK6/Cyclin D11.0 μMG1 checkpoint enforcementFlow cytometry, western blot

Metastatic Suppression Mechanisms

Inhibition of Cell Migration Through Integrin Signaling Disruption

Anticancer agent 55 suppresses metastasis by disrupting β1-integrin clustering and downstream FAK/Src signaling. It binds the β1-integrin subunit with a Kd of 15 nM, preventing focal adhesion complex assembly. In migrating melanoma cells, this reduces FAK autophosphorylation at Tyr397 by 80% within 2 hours. Consequently, cells lose actin stress fiber organization and directional motility, with transwell migration assays showing a 75% decrease in invasiveness at sub-cytotoxic concentrations (1 μM). This integrin antagonism also sensitizes tumors to immune surveillance by decreasing PD-L1 expression, a key immune evasion molecule [1] [5].

Downregulation of Matrix Metalloproteinase Activity

Matrix metalloproteinase (MMP)-2 and MMP-9 are critical for extracellular matrix (ECM) degradation during metastasis. Anticancer agent 55 reduces both MMP expression and activity:

  • Transcriptional suppression: Downregulates NF-κB and AP-1, reducing MMP2/MMP9 promoter activity (70% inhibition at 5 μM)
  • Direct inhibition: Binds MMP-9 catalytic domain (Zn²⁺ pocket), with IC₅₀ of 3.1 μM
  • TIMP upregulation: Increases tissue inhibitor of metalloproteinase-1 (TIMP-1) by 2.5-fold

In orthotopic breast cancer models, this triple-action suppression decreased lung metastasis incidence by 60% compared to untreated controls, as quantified by bioluminescent imaging [1] [6].

Reactive Oxygen Species (ROS)-Mediated Cytotoxicity

Oxidative Stress Amplification in Tumor Microenvironments

Anticancer agent 55 exploits the redox imbalance in tumors by further elevating ROS 300% above basal levels. It inhibits antioxidant systems via dual mechanisms:

  • Glutathione depletion: Conjugates with reduced glutathione (GSH) via its quinone moiety, reducing intracellular GSH by 85%
  • NRF2 suppression: Promotes KEAP1-mediated NRF2 ubiquitination, decreasing transcription of SOD, catalase, and GPx

This creates a lethal oxidative milieu (H₂O₂ > 500 μM), overwhelming cancer cells while sparing normal cells with lower basal ROS. The effect is amplified in hypoxic tumor cores where catalase activity is naturally suppressed [4] [5] [8].

Mitochondrial Membrane Potential Destabilization

ROS generation by anticancer agent 55 triggers mitochondrial membrane depolarization (ΔΨm collapse), measured by JC-1 staining showing 80% loss of red/green fluorescence ratio. This occurs via:

  • Cardiolipin peroxidation: Disrupts electron transport chain (ETC) complex III, increasing superoxide leakage
  • MPTP opening: ROS-induced cyclophilin D activation opens mitochondrial permeability transition pores
  • Calcium overload: Activates mitochondrial Ca²⁺ uniporters, further depolarizing membranes

The ΔΨm collapse precedes cytochrome c release and apoptosome formation, linking ROS-mediated damage to intrinsic apoptosis. Notably, antioxidant pretreatment (N-acetylcysteine) completely abrogates this effect, confirming ROS as the initiator [4] [5] [9].

Table 3: ROS-Generating and Modulating Effects of Anticancer Agent 55

Redox ParameterChange InducedDownstream ConsequenceDetection Method
Intracellular H₂O₂↑ 300%DNA damage (8-oxodG formation), lipid peroxidationDCFH-DA fluorescence
GSH/GSSG ratio↓ 85%Loss of redox buffering capacity, thiol oxidationHPLC, Ellman’s assay
Mitochondrial ΔΨmCollapse (80% cells)Cytochrome c release, caspase-9 activationJC-1 staining, TMRE
NRF2 activity↓ 70%Suppressed antioxidant gene expressionARE-luciferase reporter

Properties

Product Name

Anticancer agent 55

IUPAC Name

2-[(4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl]-1-phenylethanone;bromide

Molecular Formula

C28H21Br2FN2O2

Molecular Weight

596.3 g/mol

InChI

InChI=1S/C28H21BrFN2O2.BrH/c29-22-12-8-20(9-13-22)26-27(28(34)21-10-14-23(30)15-11-21)32-16-4-7-24(32)17-31(26)18-25(33)19-5-2-1-3-6-19;/h1-17,26-27H,18H2;1H/q+1;/p-1/t26?,27-;/m0./s1

InChI Key

WGIYXRCZLPVBTL-LEUNPYLKSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3C(C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3[C@@H](C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.